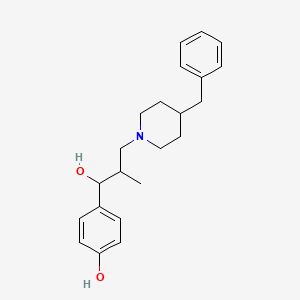

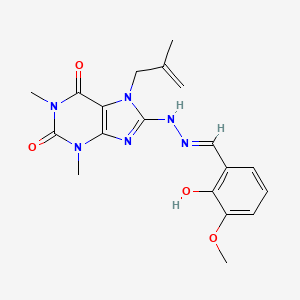

![molecular formula C8H12O3 B2564677 5-Oxaspiro[3.4]octane-7-carboxylic acid CAS No. 2306276-22-0](/img/structure/B2564677.png)

5-Oxaspiro[3.4]octane-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Oxaspiro[3.4]octane-7-carboxylic acid is a chemical compound that has been the subject of various scientific studies. It is a bicyclic lactone with a spiro center that has been synthesized using different methods. This compound has shown potential in various research applications due to its unique structure and properties. In 4]octane-7-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Supramolecular Aggregation

The study by Foces-Foces et al. (2005) investigated the crystal structures of hydroxycarboxylic acid derivatives, revealing that the conformation of hydroxymethyl groups significantly influences the dimensionality of supramolecular structures through O-H...O hydrogen bonds. This highlights the potential of such compounds in designing one- or two-dimensional supramolecular aggregates, which could have applications in materials science and nanotechnology Foces-Foces et al., 2005.

Organic Synthesis and Reactivity

Kuroyan et al. (1991) described the synthesis of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, demonstrating the reactivity of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite in organic synthesis. This work illustrates the versatility of oxaspiro derivatives in synthesizing compounds with potential pharmaceutical applications Kuroyan et al., 1991.

Enzymatic Reactivity and Biological Applications

The stereochemical preference of yeast epoxide hydrolase (YEH) towards O-axial C3 epimers of various 1-oxaspiro[2.5]octanes was explored by Weijers et al. (2007). This study contributes to our understanding of the enzymatic detoxification of biologically active spiroepoxides, potentially guiding the design of bioactive compounds with enhanced specificity and efficacy Weijers et al., 2007.

Drug Discovery and Development

Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes as multifunctional and structurally diverse modules for drug discovery. Their work demonstrates the potential of such spirocycles in creating novel compounds that can be applied in various therapeutic areas, highlighting the importance of efficient and robust synthetic routes in drug development Li et al., 2013.

Corrosion Inhibition

Chafiq et al. (2020) investigated the inhibition properties of spirocyclopropane derivatives for mild steel protection in HCl, emphasizing the role of green and environmentally friendly compounds in industrial applications. Their findings suggest that these compounds are effective inhibitors in acidic solutions, providing insights into their potential use in corrosion protection Chafiq et al., 2020.

Eigenschaften

IUPAC Name |

5-oxaspiro[3.4]octane-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(10)6-4-8(11-5-6)2-1-3-8/h6H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYILFNCQWWJCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxaspiro[3.4]octane-7-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride](/img/structure/B2564597.png)

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2564600.png)

![Tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2564603.png)

![4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde](/img/structure/B2564605.png)

![1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2564609.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![[3-(Morpholine-4-sulfonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2564617.png)